Home > Products > Screening Compounds P4953 > 4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide
4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide -

4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

Catalog Number: EVT-5171746
CAS Number:
Molecular Formula: C24H17BrClFN4O2S
Molecular Weight: 559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole []

    Compound Description: This compound is a pyrazoline derivative featuring a furan-2-yl group at the 3-position of the pyrazoline ring and a (4-chlorophenyl)diazenyl group at the 5-position of the thiazole ring. The crystal structure reveals a nearly planar B–C–D–E linked ring system and a fluorophenyl group almost perpendicular to the pyrazoyl ring. []

2. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

    Compound Description: This compound is a thiazole derivative incorporating a pyrazoline ring at the 2-position and a triazole ring at the 4-position of the thiazole. The crystal structure highlights a twisted conformation with varying dihedral angles between the ring systems. []

3. (E)-5-((4-Chlorophenyl)diazenyl)-2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole []

    Compound Description: This pyrazoline-thiazole derivative possesses a thiophen-2-yl group at the 3-position of the pyrazoline ring and a (4-chlorophenyl)diazenyl group at the 5-position of the thiazole ring. []

4. 2-(5-(4-Fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole []

    Compound Description: This compound features a pyrazoline ring connected to a thiazole ring, which in turn is linked to a triazole ring. Two p-tolyl groups are present as substituents on the pyrazoline and triazole rings. []

5. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

    Compound Description: This compound consists of a pyrazoline ring linked to a thiazole ring, with a phenyl group at the 4-position of the thiazole. The crystal structure reveals two independent molecules in the asymmetric unit, differing in the relative orientation of the fluorobenzene ring. []

6. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []

    Compound Description: This isostructural compound features a 4-chlorophenyl group on the thiazole ring and a triazole ring connected to the pyrazoline moiety. Its crystallization from dimethylformamide yields samples suitable for single-crystal diffraction studies. []

7. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []

    Compound Description: This isostructural compound, similar to the previous one, possesses a 4-fluorophenyl group on the thiazole ring and a triazole ring connected to the pyrazoline moiety. Like its counterpart, it crystallizes from dimethylformamide, producing samples amenable to single-crystal diffraction analysis. []

8. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

    Compound Description: This compound comprises a pyrazoline ring connected to a thiazole ring, with a phenyl group at the 4-position. It exhibits a near-planar pyrazole ring and a T-shaped molecular conformation. []

9. 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one []

    Compound Description: This compound features a 4,5-dihydropyrazole ring substituted with 4-chlorophenyl and 4-isopropylphenyl groups, linked to a thiazolone ring with a 4-propoxybenzylidene substituent. The compound was studied using DFT calculations and various spectroscopic techniques to determine its molecular structure, electronic properties, and vibrational characteristics. []

10. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole [, ]

    Compound Description: This compound consists of a pyrazoline ring connected to an indenothiazole system. The crystal structure highlights the presence of weak C—H⋯N interactions, leading to dimer formation. [, ]

11. 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []

    Compound Description: This compound features a pyrazoline ring linked to a thiazole ring, with a 4-bromophenyl substituent on both the 4-position of the thiazole and the 3-position of the pyrazoline ring. []

12. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

    Compound Description: This complex molecule contains two pyrazole rings, one of which is part of a dihydropyrazole system. Additionally, a thiazole ring and a triazole ring are present in the structure. []

13. 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole []

    Compound Description: This pyrazoline-thiazole derivative contains a 4-chlorophenyl group at the 3-position and a 4-isopropylphenyl group at the 5-position of the pyrazoline ring, while a 4-fluorophenyl group is attached to the 4-position of the thiazole ring. The compound has been studied using DFT calculations and RDG analysis to understand its electronic properties and non-covalent interactions. []

14. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

    Compound Description: This compound features a 4,5-dihydropyrazole ring attached to a thiazolidine-2,4-dione ring, further substituted with a N-(4-nitrophenyl)acetamide moiety. The structure was confirmed using spectroscopic techniques like FT-IR, NMR, and LCMS. []

15. 4-(Benzofuran-2-yl)-2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole []

    Compound Description: This compound features a benzofuran group attached to the 4-position of the thiazole ring, which is also connected to a pyrazoline ring bearing 4-chlorophenyl and 4-fluorophenyl substituents. The compound displays intermolecular interactions like C—H...F hydrogen bonds and aromatic π–π stacking. []

16. 2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole []

    Compound Description: This compound is a pyrazoline-indenothiazole derivative with a 4-bromophenyl group at the 3-position of the pyrazoline ring. []

17. 2-(3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole []

    Compound Description: This compound is characterized by a benzofuran-2-yl group attached to the 3-position of the pyrazoline ring, and a 4-chlorophenyl group at the 4-position of the thiazole ring. []

18. 3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one []

    Compound Description: This compound incorporates a chromone ring system linked to the thiazole ring at the 4-position, which is further connected to a pyrazoline ring with 4-chlorophenyl and 4-fluorophenyl substituents. Intermolecular interactions such as C—H...F, C—H...Cl, C—H...O contacts, and π–π stacking are observed in its crystal structure. []

19. 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one []

    Compound Description: This compound features a 4,5-dihydropyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a 2-fluorophenyl group at the 3-position. An acetyl group is attached to the nitrogen atom of the pyrazoline ring. []

20. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole []

    Compound Description: This pyrazoline-thiazole derivative has a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position of the pyrazoline ring. Additionally, a (4-fluorophenyl)diazenyl group is present at the 5-position of the thiazole ring. The crystal packing exhibits intermolecular C—H⋯F contacts. []

21. 2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

    Compound Description: This compound contains a pyrazoline ring linked to a thiazole ring, with a phenyl group at the 4-position of the thiazole. The pyrazoline ring is substituted with a ferrocenyl group and a 1,3-benzodioxole moiety. []

22. 2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine []

    Compound Description: This pyrazoline-thiazole derivative features a 1,3-benzodioxol-5-yl group at the 5-position of the pyrazoline ring and a 4-(4-chlorophenyl)thiazol-2-yl group at the 1-position. It also includes a pyrazine ring connected to the 3-position of the pyrazoline ring. The compound was synthesized using microwave irradiation and characterized by various spectroscopic methods. []

23. 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

    Compound Description: This pyrazoline-thiazole derivative possesses a 4-bromophenyl group at the 3-position of the pyrazoline ring. []

24. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole []

    Compound Description: This compound contains a pyrazoline ring linked to a benzothiazole ring. The pyrazoline ring is substituted with a phenyl group and a 4-methoxyphenyl group. []

25. 7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles []

    Compound Description: These compounds represent a series of pyrazoline derivatives linked to a benzothiazole system with variations in the aryl group at the 5-position of the pyrazoline ring. These compounds were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic properties. []

26. 7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles []

    Compound Description: This series of compounds features a pyrazole ring connected to a benzothiazole system, with variations in the aryl group at the 5-position of the pyrazole ring. These derivatives were synthesized from their dihydropyrazole counterparts and screened for antimicrobial, anti-inflammatory, and analgesic activities. []

27. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

    Compound Description: This compound contains a pyrazoline ring linked to both a thiazole and a triazole ring. Substituents on the rings include 4-bromophenyl, 4-fluorophenyl, and 4-methylphenyl groups. The crystal structure shows the central pyrazole ring adopting an envelope conformation. []

(3aR,4S,7R,7aS)-2-(4-{1-[4-(4-Bromophenyl)thiazol-2-yl]-5-(aryl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives (3a–i) [, ]

    Compound Description: This series of compounds consists of pyrazolyl–thiazole derivatives featuring a methanoisoindol-1,3-dion unit. They were synthesized and tested for their inhibitory activities against aldose reductase, α‐glycosidase, human carbonic anhydrase I and II isoforms, and acetylcholinesterase. [, ]

29. 1-(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl)ureas []

    Compound Description: These compounds represent a series of ureas linked to a pyrazole ring that is part of a dioxaphosphepino[5,6-c]pyrazole system. Variations occur in the substituents on the urea moiety. These compounds were synthesized and evaluated for their antimicrobial activity. []

30. N-(1-((5-Nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphospheno [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides []

    Compound Description: Similar to the previous group, these compounds are carboxamides linked to a pyrazole ring within a dioxaphosphepino[5,6-c]pyrazole system. The variations lie in the substituents on the carboxamide function. []

31. 1-(1-(benzo [d] thiazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chloro phenyl) ureas []

    Compound Description: This series of compounds features ureas attached to a pyrazole ring which is part of a dioxaphosphepino[5,6-c]pyrazole system. Variations are present in the substituents on the urea group. []

32. N-(1-(benzo [d]thiazol-2-ylmethyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5.6-c] pyrazol-6-yl) morpholine / piperidine /4-methyl piperazinecarboxamides []

    Compound Description: This series comprises carboxamides attached to a pyrazole ring that is part of a dioxaphosphepino[5,6-c]pyrazole system. Variations occur in the substituents on the carboxamide moiety. []

Properties

Product Name

4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

IUPAC Name

4-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

Molecular Formula

C24H17BrClFN4O2S

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C24H16ClFN4O2S.BrH/c25-18-8-4-15(5-9-18)22-14-33-24(27-22)29-23(16-6-10-19(26)11-7-16)13-21(28-29)17-2-1-3-20(12-17)30(31)32;/h1-12,14,23H,13H2;1H

InChI Key

OKKJCEXXKUBZII-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F.Br

Canonical SMILES

C1C(N(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.